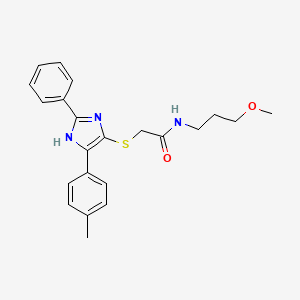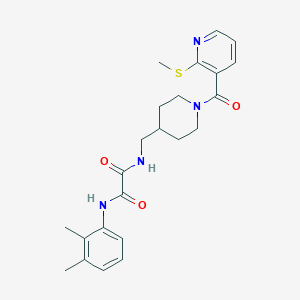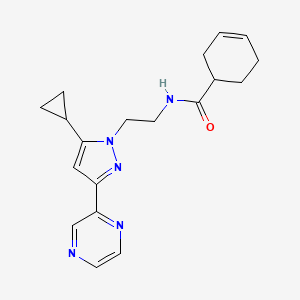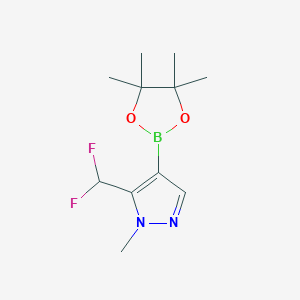![molecular formula C16H21N3O5S B2995954 2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid CAS No. 439096-37-4](/img/structure/B2995954.png)
2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its CAS Number 439096-37-4, is a solid substance with a molecular weight of 367.43 . Its IUPAC name is { [4-imino-6,7-dimethoxy-3- (3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21N3O5S/c1-22-6-4-5-19-15 (17)10-7-12 (23-2)13 (24-3)8-11 (10)18-16 (19)25-9-14 (20)21/h7-8,17H,4-6,9H2,1-3H3, (H,20,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 554.3±60.0 °C and a predicted density of 1.35±0.1 g/cm3 . It’s important to note that these are predicted values and may vary under different conditions.Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- The synthesis and structural elucidation of related quinazolinyl and pyrazolyl compounds demonstrate the diversity of chemical frameworks accessible through the manipulation of similar functional groups. For instance, the study on 5-benzyl-7,9-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinolin-1-ium chloride acetic acid solvate highlights the formation of complex structures through the interaction of various functional groups, including those similar to the query compound (Baumer et al., 2004).
Catalytic Applications
- Research on sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds underscores the role these functionalities can play in catalysis and chemiluminescence, suggesting potential applications in synthetic methodologies and sensor technology. The base-induced decomposition of dioxetanes, leading to light emission, provides a basis for exploring similar compounds in catalytic processes or as components in luminescent materials (Watanabe et al., 2010).
Material Science and Molecular Complexes
- The characterization of molecular complexes involving quinoline derivatives reveals insights into intermolecular interactions and the formation of co-crystals, which could be relevant for designing materials with specific properties. Studies on molecular complexes and their structural and chromotropic properties indicate the potential for developing new materials with desired optical and electronic characteristics (Sakaino, 1983).
Antimicrobial Studies
- Compounds containing quinazolin-4(3H)ones have been investigated for their antimicrobial properties, suggesting that derivatives like the query compound could be explored for potential applications in developing new antibacterial and antifungal agents. The synthesis and microbial studies of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones highlight this application area (Patel et al., 2010).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It carries the signal word ‘Warning’ and has hazard statements H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-[4-imino-6,7-dimethoxy-3-(3-methoxypropyl)quinazolin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-22-6-4-5-19-15(17)10-7-12(23-2)13(24-3)8-11(10)18-16(19)25-9-14(20)21/h7-8,17H,4-6,9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWGAEUBMGGSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Benzylsulfanyl-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2995871.png)
![2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2995873.png)

![N-(4-sulfamoylphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2995876.png)
![3,3-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one](/img/structure/B2995877.png)
![N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide](/img/structure/B2995878.png)

![N-phenethyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2995881.png)

![N-(3-methylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2995889.png)
![3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid](/img/structure/B2995890.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2995892.png)
![2-Ethyl-5-((4-ethylphenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2995893.png)
